molecular formula C22H18O5S B2951244 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate CAS No. 433312-34-6

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate

Cat. No.: B2951244
CAS No.: 433312-34-6
M. Wt: 394.44
InChI Key: OSONBPWLOJIQDQ-PKNBQFBNSA-N
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Description

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate is a synthetic complex organic compound featuring a chalcone-like core structure, where an α,β-unsaturated ketone linker connects a substituted phenyl ring to a thiophene heterocycle, with the system further functionalized by a 3-methoxybenzoate ester . This specific molecular architecture, particularly the conjugated enone system, is of significant interest in medicinal chemistry for its potential to interact with various biological targets . The incorporation of the thiophene ring, a privileged scaffold in drug discovery, is a key structural alert that enhances the molecule's bioactivity profile and is found in numerous commercially available drugs and experimental compounds targeting a range of diseases . Compounds within this structural class have been investigated for their wide spectrum of therapeutic properties, which may include antimicrobial, anti-inflammatory, antioxidant, and anti-cancer activities, making them valuable templates for developing new pharmacological agents . The presence of the extended conjugated system suggests a potential mechanism of action involving the modulation of key cellular signaling pathways and enzyme systems, such as kinase inhibition or interaction with other macromolecular targets . This product is supplied strictly For Research Use Only and is intended for laboratory studies such as biochemical assay development, structure-activity relationship (SAR) investigations, and as a synthetic intermediate for further chemical exploration. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5S/c1-25-16-6-3-5-15(13-16)22(24)27-21-14-17(26-2)8-10-19(21)20(23)11-9-18-7-4-12-28-18/h3-14H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSONBPWLOJIQDQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a methoxy group, a thiophene moiety, and a benzoate structure, which contribute to its unique properties. The IUPAC name reflects its complex structure: this compound.

Chemical Formula

  • Molecular Formula : C18_{18}H17_{17}O4_{4}S
  • Molecular Weight : 341.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of methoxybenzoates have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methoxy-substituted benzimidazoles, revealing that compounds with similar structural motifs to our target compound displayed promising antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines. The IC50 values ranged from 1.2 µM to 5.3 µM, indicating effective inhibition of cell growth .

Antioxidant Activity

The antioxidant properties of compounds in this class have also been investigated. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µM)
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)...8530
Benzimidazole Derivative A9025
Benzimidazole Derivative B7540

The above table summarizes the antioxidant activities of various compounds, indicating that our target compound exhibits moderate scavenging activity compared to others in the series.

Antibacterial Activity

In addition to anticancer and antioxidant properties, the compound's potential antibacterial activity is noteworthy. Compounds with methoxy and thiophene groups have been reported to show significant antibacterial effects against Gram-positive bacteria.

Case Study: Antibacterial Testing

A recent investigation into methoxy-substituted thiophenes demonstrated their effectiveness against Enterococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 8 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidant Mechanism : By scavenging free radicals, it helps mitigate oxidative damage.
  • Antibacterial Action : Disruption of bacterial cell membranes or inhibition of critical metabolic pathways may underlie its antibacterial effects.

Comparison with Similar Compounds

5-Methoxy-2-[(2E)-3-(4-Methylphenyl)Prop-2-Enoyl]Phenyl Benzoate ()

  • Molecular Formula : C₂₄H₂₀O₄
  • Molecular Weight : 372.42 g/mol
  • Key Differences: The propenoyl group bears a 4-methylphenyl substituent instead of thiophen-2-yl. The ester group is a simple benzoate (lacking the 3-methoxy group).
  • Absence of sulfur reduces polarizability, altering electronic interactions in materials science applications .

Heterocyclic Derivatives with Thiophene Moieties

(2E)-1-(5-Substituted-1-Benzofuran-2-yl)-3-(Thiophen-2-yl)Prop-2-En-1-One ()

  • General Structure: Integrates a benzofuran core linked to a thiophene-substituted propenoyl group.
  • Key Features :
    • The benzofuran-thiophene hybrid system expands π-conjugation, relevant for optoelectronic applications.
    • Thiophene’s sulfur atom facilitates charge-transfer interactions, a trait shared with the target compound.
  • Synthesis : Prepared via condensation reactions with urea/thiourea, highlighting adaptability in heterocyclic synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Propenoyl Substituent Ester Group Notable Properties
Target Compound C₂₂H₁₈O₅S 394.44 Thiophen-2-yl 3-Methoxybenzoate Sulfur-enhanced polarity; E-configuration
5-Methoxy-2-[(2E)-3-(4-methylphenyl)...Benzoate C₂₄H₂₀O₄ 372.42 4-Methylphenyl Benzoate High lipophilicity; no sulfur
Benzofuran-Thiophene Hybrid () Varies Varies Thiophen-2-yl N/A Extended conjugation; heterocyclic stability

Functional and Application Differences

  • Thiophene-Containing Compounds :
    • Electronic Applications : Thiophene’s electron-rich nature enhances charge mobility in organic semiconductors.
    • Biological Activity : Sulfur atoms may engage in hydrogen bonding or hydrophobic interactions, influencing drug-receptor binding .
  • Methylphenyl Analogs : Preferable in hydrophobic environments (e.g., lipid bilayer penetration) but lack sulfur’s versatility in coordination chemistry.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

A stepwise approach is advised:

  • Acylation : React 3-methoxybenzoic acid with a coupling agent (e.g., DCC/DMAP) to form the ester linkage.
  • Thiophene incorporation : Introduce the (2E)-3-(thiophen-2-yl)prop-2-enoyl moiety via Heck coupling or Wittig reaction, ensuring stereochemical control of the α,β-unsaturated ketone .
  • Solvent selection : Use anhydrous DCM or 1,4-dioxane to minimize side reactions. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol . Yield optimization : Adjust stoichiometry (1.2–1.5 equiv. of thiophene derivative), maintain inert atmosphere (N₂/Ar), and control temperature (60–80°C for coupling steps) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Confirm ester carbonyl (δ ~165–170 ppm in 13C), E-configuration of the α,β-unsaturated ketone (J = 12–16 Hz for trans coupling in 1H), and methoxy groups (δ ~3.8–4.0 ppm in 1H) .
  • IR : Validate carbonyl stretches (C=O at ~1720 cm⁻¹, conjugated ketone at ~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with thiophene and benzoate moieties .
  • X-ray crystallography : Resolve stereochemical ambiguities; compare with DFT-optimized structures (B3LYP/6-31G* basis set) for validation .

Q. What safety precautions and handling protocols are critical when working with this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste. Avoid contact with skin; wash immediately with soap/water .
  • Ventilation : Ensure local exhaust to prevent inhalation of dust/aerosols .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

  • DFT modeling : Optimize geometry using B3LYP/6-31G* to calculate HOMO-LUMO gaps (predict redox behavior) and electrostatic potential maps (identify nucleophilic/electrophilic sites) .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; focus on thiophene and methoxy groups as key pharmacophores .
  • Reactivity predictions : Use Fukui indices to assess susceptibility to electrophilic attack (e.g., at the α,β-unsaturated ketone) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?

  • Byproduct identification : Employ LC-MS/MS to trace impurities; compare retention times with synthetic intermediates .
  • Reproducibility checks : Repeat reactions under controlled conditions (e.g., degassed solvents, strict temperature control) .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals and confirm connectivity .
  • Kinetic studies : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to detect transient intermediates .

Q. What are key considerations in designing bioactivity assays for this compound, given its structural features?

  • Target selection : Prioritize enzymes influenced by methoxy-substituted aromatics (e.g., COX-2, cytochrome P450) or thiophene-containing inhibitors (e.g., tyrosine kinases) .
  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
  • Assay design : Use in vitro enzymatic inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) with IC50 determination .
  • Metabolic stability : Assess microsomal incubation (human/rat liver microsomes) to evaluate half-life and CYP450 interactions .

Methodological Notes

  • Data tables and computational outputs (e.g., DFT-optimized structures) should be archived in supplementary materials for reproducibility.
  • For synthesis, always include negative controls (e.g., reactions without catalysts) to validate product formation pathways .
  • Cross-reference spectral data with PubChem or Reaxys entries to confirm assignments .

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